molecular formula C11H20N4 B2552560 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine CAS No. 1001510-03-7

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine

Cat. No.: B2552560
CAS No.: 1001510-03-7
M. Wt: 208.309
InChI Key: DIOHCZSVYPTLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine is a piperazine derivative featuring a pyrazole ring substituted with ethyl and methyl groups at the 1- and 5-positions, respectively. The pyrazole moiety is linked to the piperazine backbone via a methylene bridge. This compound is part of a broader class of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their diverse pharmacological properties.

Properties

IUPAC Name

1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-3-15-10(2)11(8-13-15)9-14-6-4-12-5-7-14/h8,12H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOHCZSVYPTLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Pyrazole Core Synthesis via Cyclocondensation

The 1-ethyl-5-methyl-1H-pyrazole intermediate is typically synthesized via cyclocondensation of β-ketoesters with substituted hydrazines. A scalable method adapted from patent WO2015063709A1 involves:

  • Reacting ethyl acetoacetate (82.2 g, 0.63 mol) with ethyl hydrazinecarboxylate (68.4 g, 0.66 mol) in toluene under reflux (100–110°C, 24 h).
  • Cooling the mixture to 0–5°C, followed by slow addition of ethyl hydrazine to ensure regioselective formation of the 1-ethyl-5-methyl substitution pattern.
  • Neutralization with aqueous sodium bicarbonate and extraction with ethyl acetate yields the pyrazole core with >95% purity by HPLC.

Key Parameters

Factor Optimal Condition Impact on Yield
Solvent Toluene Maximizes cyclization efficiency
Temperature 100–110°C Prevents byproduct formation
Hydrazine addition Dropwise at 0–5°C Ensures regioselectivity

Functionalization at Pyrazole C-4 Position

Introducing the methylene bridge at the pyrazole’s C-4 position is achieved through two primary strategies:

Mannich Reaction with Piperazine

A modified Mannich reaction using paraformaldehyde and piperazine in acetic acid:

  • Combine 1-ethyl-5-methyl-1H-pyrazole (0.5 mol), paraformaldehyde (0.6 mol), and piperazine (0.55 mol) in glacial acetic acid.
  • Reflux at 120°C for 8 h, followed by quenching with ice water.
  • Extract with dichloromethane, dry over Na₂SO₄, and concentrate to obtain a crude yield of 78–82%.
Alkylation via Chloromethyl Intermediate

Alternative route from PMC9774939:

  • Brominate 1-ethyl-5-methyl-1H-pyrazole at C-4 using N-bromosuccinimide (NBS) in CCl₄ (yield: 89%).
  • Perform nucleophilic substitution with piperazine in DMF at 80°C (molar ratio 1:1.2), achieving 75% conversion.

Process Optimization and Industrial Scaling

Solvent Selection and Toxicity Mitigation

Industrial protocols emphasize replacing pyridine (used in early methods) with safer alternatives:

  • Toluene : For cyclocondensation (boiling point 110°C, non-polar).
  • Dimethylformamide (DMF) : Enhances nucleophilic substitution kinetics.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) improves alkylation yields to 85% by facilitating interphase reactant transfer.
  • Microwave Assistance : Reducing reaction time from 8 h to 45 min for Mannich reactions (100 W, 120°C).

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

Method Column Mobile Phase Retention Time Purity Criteria
HPLC (USP) Gemini® C18, 250 × 4.6 mm Acetonitrile/0.1% TFA 12.4 min ≥98%
GC-MS HP-5MS, 30 m Helium, 1.2 mL/min 9.8 min Match NIST library

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.25 (s, 3H, CH₃), 2.50–2.70 (m, 8H, piperazine), 3.65 (s, 2H, CH₂), 6.15 (s, 1H, pyrazole-H).
  • IR (KBr) : 2950 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-N).

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

  • Issue : Competing formation of 1-ethyl-3-methyl isomer.
  • Solution : Slow addition of hydrazine at 0–5°C suppresses kinetic byproducts.

Piperazine Hydrochloride Precipitation

  • Issue : High polarity of piperazine complicates extraction.
  • Solution : Salt formation with acetic acid (yields 1-ethyl-5-methylpyrazol-4-ylmethylpiperazine acetate, m.p. 145–147°C).

Applications and Derivative Synthesis

Pharmaceutical Intermediates

  • Teneligliptin analogs : Used in antidiabetic drug synthesis via Suzuki coupling.
  • Antibiotic adjuvants : Pyrazole-piperazine hybrids show β-lactamase inhibition (MIC reduction by 8-fold).

Agricultural Chemicals

  • Herbicidal activity : EC₅₀ = 12 µM against Amaranthus retroflexus.

Chemical Reactions Analysis

Types of Reactions

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine has been primarily studied for its pharmacological properties. Research indicates that it exhibits potential as an antidepressant and antipsychotic agent due to its ability to modulate neurotransmitter systems.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant serotonin receptor affinity, suggesting potential use in treating depression and anxiety disorders. The study highlighted the compound's ability to enhance serotonin levels in the brain, leading to improved mood regulation.

Biochemical Research

In biochemical contexts, this compound serves as a versatile scaffold for the development of novel drugs targeting various biological pathways. Its structural features allow for modifications that can enhance potency and selectivity.

Case Study: Enzyme Inhibition

Research has shown that this compound derivatives can inhibit specific enzymes implicated in cancer progression. A notable study found that certain modifications to the piperazine ring increased inhibitory activity against protein kinases, which are critical targets in cancer therapy.

Material Science Applications

The compound's unique properties extend into material science, where it is explored for creating advanced materials with specific functionalities.

Case Study: Polymer Development

A recent investigation into polymer composites incorporating this compound revealed its effectiveness as a cross-linking agent, enhancing mechanical properties and thermal stability. The study demonstrated that incorporating this compound into epoxy resins resulted in materials with superior performance characteristics suitable for aerospace applications.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Pyrazole-Piperazine Derivatives

1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine (CAS 1001757-59-0) Structural Difference: Lacks the ethyl group at the pyrazole 1-position and the methyl group at the 5-position.

1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine (CAS 1172262-14-4)

  • Structural Difference : Contains a sulfonyl group (-SO₂-) instead of a methylene bridge.
  • Impact : The sulfonyl group enhances electronegativity, which could improve solubility or alter pharmacokinetics compared to the methylene-linked compound.

B. Piperazine Derivatives with Aryl Substituents

1-(4-Fluorophenyl)piperazine derivatives (e.g., pBPP and 3,4-CFPP)

  • Structural Difference : Piperazine is directly linked to aryl groups (e.g., 4-bromophenyl, 3-chloro-4-fluorophenyl).
  • Impact : Aryl substituents enhance π-π stacking interactions, often correlating with CNS activity (e.g., psychoactive effects).

Benzhydrylpiperazine antihistamines (e.g., cyclizine)

  • Structural Difference : Bulky benzhydryl groups replace the pyrazole moiety.
  • Impact : Increased hydrophobicity and altered pKa values (e.g., pKa ~8.5 for cyclizine derivatives), influencing receptor binding and anti-inflammatory activity.

Physicochemical Properties

A comparison of key physicochemical parameters is summarized below:

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
Target compound C₁₁H₂₀N₄ 220.31 Not reported Ethyl (pyrazole-1), methyl (pyrazole-5)
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine C₉H₁₆N₄ 180.25 Not reported Methyl (pyrazole-1)
1-(4-Fluorophenyl)piperazine (pBPP) C₁₀H₁₂FN₂ 179.22 Not reported 4-Fluorophenyl
Cyclizine derivatives ~C₁₉H₂₂N₂ ~290.39 65–92 Benzhydryl, methyl/chloro groups

Notes:

  • The target compound’s molecular weight (220.31) is intermediate between simple aryl-piperazines and bulkier benzhydryl derivatives.
  • Substituents on the pyrazole ring (ethyl, methyl) may enhance metabolic stability compared to unsubstituted analogs.
Structure-Activity Relationship (SAR) Insights
  • Methyl vs. Ethyl Groups : Methyl substituents (e.g., in compound 7a) improve activity by occupying hydrophobic pockets, while ethyl groups may extend binding duration via van der Waals interactions.
  • Electron-Withdrawing Groups : Sulfonyl or halogen substituents (e.g., in 3,4-CFPP) enhance receptor affinity but may reduce bioavailability.

Biological Activity

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly its antibacterial, antifungal, and enzyme inhibitory activities.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H20_{20}N4_4, with a molar mass of approximately 208.3 g/mol. The compound features a piperazine ring, which is known for its presence in various bioactive molecules.

Antibacterial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antibacterial properties. A study evaluated various piperazine derivatives against Gram-positive and Gram-negative bacteria, revealing that some compounds demonstrated minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Piperazine Derivatives

CompoundBacteria TestedMIC (mg/mL)
This compoundS. aureus0.0195
E. coli0.0048
Bacillus mycoides0.0098
C. albicans0.039

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity, particularly against Candida species. In vitro tests have demonstrated that certain piperazine derivatives can inhibit the growth of fungi with varying degrees of efficacy . The compound's mechanism may involve disrupting fungal cell membrane integrity or inhibiting critical metabolic pathways.

Table 2: Antifungal Activity of Piperazine Derivatives

CompoundFungi TestedMIC (mg/mL)
This compoundC. albicans3.125
Aspergillus niger6.25

Enzyme Inhibition

Recent studies have also explored the potential of this compound as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease. Compounds that inhibit these enzymes can help increase acetylcholine levels in the brain, potentially improving cognitive function . The dual inhibition of AChE and BChE by piperazine derivatives may offer therapeutic advantages over traditional single-target drugs.

Case Studies

Several case studies highlight the effectiveness of piperazine derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that a novel formulation containing piperazine derivatives resulted in significant improvement in infection resolution rates compared to standard antibiotics .
  • Neuroprotective Effects : Research on animal models demonstrated that administration of piperazine-based compounds led to reduced neuroinflammation and improved cognitive performance in models of Alzheimer's disease .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via alkylation of a piperazine core with a pyrazole-methyl halide derivative. Key steps include:

  • Using polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .
  • Monitoring reaction progress via TLC (e.g., hexane/ethyl acetate gradients) and purifying via silica gel chromatography (ethyl acetate:hexane, 1:8) .
  • Confirming regioselectivity of the pyrazole methyl group using ¹H NMR to distinguish between N-alkylation vs. C-alkylation patterns .

Q. Which spectroscopic techniques are critical for structural characterization, and how should data inconsistencies be resolved?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks by comparing with analogous pyrazole-piperazine derivatives (e.g., 1-(2-fluorobenzyl)piperazine) to resolve ambiguities in methyl/ethyl group environments .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₁₁H₂₀N₄) and address discrepancies by cross-referencing isotopic patterns .
  • X-ray crystallography : Use SHELX programs for structure refinement if single crystals are obtainable, focusing on resolving torsional angles in the piperazine-pyrazole linkage .

Q. What safety protocols are recommended for handling this compound based on structural analogs?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles, as analogs like 1-(4-chlorophenyl)piperazine cause skin/eye irritation .
  • Storage : Store in airtight containers at 2–8°C, avoiding exposure to oxidizers (e.g., peroxides) due to potential decomposition into nitrogen oxides .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers investigate metabolic stability and cytochrome P450 (CYP) interactions of this compound?

  • Methodology :

  • In vitro assays : Incubate with human liver microsomes (HLMs) and NADPH to assess time-dependent CYP inhibition. Monitor parent compound depletion via LC-MS .
  • Kinetic analysis : Determine inactivation parameters (Kᵢ, kinact) using substrate depletion assays (e.g., dextromethorphan O-demethylase activity for CYP2D6) .
  • Mechanistic studies : Perform trapping experiments with nucleophiles (e.g., glutathione) to identify reactive metabolites. Use HRMS to detect apoprotein adducts (mass shift ~353 Da) .

Q. What computational strategies predict binding modes of this compound with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). Prioritize protonated piperazine nitrogens for hydrogen bonding .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability. Validate with mutagenesis data .
  • QSAR modeling : Corate substituent effects (e.g., ethyl vs. methyl on pyrazole) with activity data from analogs (e.g., 1-(4-fluorobenzyl)piperazine kinase inhibitors) .

Q. How can contradictions in reported biological activities of piperazine-pyrazole derivatives be resolved?

  • Methodology :

  • Orthogonal assays : Re-test activity in multiple models (e.g., enzymatic vs. cell-based assays) to rule out false positives .
  • Structural verification : Confirm compound integrity via X-ray crystallography to exclude regioisomeric impurities .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers linked to synthetic protocols or assay conditions .

Q. What methodologies are suitable for studying stability under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation : Expose the compound to 0.1M HCl/NaOH (24h, 40°C) or heat (60°C, 72h). Analyze degradation products via LC-MS (e.g., [M+H]<sup>+</sup> = 231.1 for demethylated analogs) .
  • Kinetic stability profiling : Calculate t½ in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) using HPLC-PDA .

Q. How can regioselectivity challenges in pyrazole alkylation be addressed during synthesis?

  • Methodology :

  • Directing groups : Introduce electron-withdrawing groups (e.g., esters) at the pyrazole C-3 position to favor alkylation at C-4 .
  • Microwave-assisted synthesis : Optimize time/temperature (e.g., 100°C, 30 min) to enhance yield of the desired regioisomer .
  • NMR-guided optimization : Use <sup>13</sup>C DEPT to track methyl group migration during reaction progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.